1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4S/c1-7-3-9(15-20-7)11-14-10(21-16-11)5-13-22(18,19)8-4-12-17(2)6-8/h3-4,6,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWKEUKPCZNZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, pyrazoles, and oxadiazoles, often in the presence of catalysts and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s heterocyclic rings make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism by which 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to closely related sulfonamide derivatives, emphasizing substituent effects on molecular properties and bioactivity. Below is a detailed analysis:
Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects on Mass and Polarity: The target compound’s 1,2-oxazol-3-yl group increases its molecular mass (~352 g/mol) compared to the chloro-substituted analog (291.7 g/mol). The chloro group in the analog contributes to higher electronegativity, which may improve membrane permeability but reduce metabolic stability.
Synthetic Accessibility :
- The target compound requires multi-step synthesis to introduce the 1,2-oxazole-oxadiazole hybrid ring, whereas the chloro-substituted analog is synthesized via direct alkylation of a pyrazole-thiol intermediate .
Biological Relevance :
- Pyrazole-4-sulfonamide derivatives (like the target compound) are often optimized for binding to hydrophobic enzyme pockets due to their planar heterocyclic systems. In contrast, 5-sulfonamide derivatives (e.g., the chloro-substituted analog) may exhibit altered binding modes due to steric effects from the chloro group .
Tabulated Research Findings
*Estimated via computational models (e.g., ChemAxon).
Biological Activity
The compound 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Molecular Formula : C₁₃H₁₅N₅O₃S
- Molecular Weight : 317.36 g/mol
- Key Functional Groups :
- Pyrazole ring
- Oxadiazole ring
- Sulfonamide group
Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit diverse biological activities through various mechanisms:
- Anticancer Activity : The oxadiazole derivatives have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, derivatives similar to the target compound have been reported to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis, with IC₅₀ values ranging from 0.47 to 1.4 µM against various cancer cell lines .
- Antimicrobial Properties : The sulfonamide group enhances the compound's antimicrobial activity. Studies have demonstrated that related compounds exhibit effective antibacterial and antifungal properties, making them potential candidates for treating infections .
- Inhibition of Enzymes : The compound may also act as an inhibitor of several enzymes including:
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds within the same chemical family:
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to this compound:
- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against human colon adenocarcinoma cells (HT-29) and found that specific modifications led to enhanced antiproliferative effects with IC₅₀ values significantly lower than traditional chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on a set of sulfonamide compounds that demonstrated superior antimicrobial activity against resistant bacterial strains, suggesting that modifications in the oxadiazole structure could lead to more effective treatments .
- In Vivo Studies : Animal model studies indicated that certain derivatives had favorable pharmacokinetic profiles and exhibited reduced toxicity while maintaining efficacy against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
